7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Benzylsulfanyl group at position 7, enhancing lipophilicity and interaction with hydrophobic enzyme pockets.
- Methyl groups at positions 2 and 5, contributing to steric stabilization.
- Phenyl group at position 3, enabling π-π stacking interactions with aromatic residues in biological targets.
Properties
IUPAC Name |
7-benzylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-13-19(25-14-17-9-5-3-6-10-17)24-21(22-15)20(16(2)23-24)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFSQISOWDXLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves a one-pot, two-step process via palladium-catalyzed direct C-H arylation followed by a saponification-decarboxylation reaction . This method offers advantages such as convenient manipulation, short reaction times, and excellent yields.
Another method involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds . This reaction proceeds in boiling DMF without the need for catalysts, resulting in good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphodiesterases (PDEs) and kinases, which play crucial roles in cellular signaling pathways.
Pathways Involved: By inhibiting PDEs, the compound can increase intracellular levels of cyclic AMP (cAMP), leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular. Substituent variations critically influence biological activity:
| Compound Name | Position 7 Substituent | Position 3 Substituent | Key Structural Features |
|---|---|---|---|
| 7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Benzylsulfanyl | Phenyl | High lipophilicity, kinase inhibition |
| 7-[(4-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | 4-Chlorobenzylsulfanyl | Phenyl | Enhanced electron-withdrawing effects; improved anticancer activity |
| Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate | Sulfanyl-acetate ester | Phenyl | Increased solubility; antiviral applications |
| N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Benzylamine | 4-Methylphenyl | Improved bioavailability via amine functionality |
| 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine | Ethylsulfonyl-pyridine | - | Pesticidal activity via sulfonyl group |
- Electron-withdrawing groups (e.g., Cl in 4-chlorobenzyl) enhance binding to kinase ATP pockets .
- Polar groups (e.g., acetate esters) improve aqueous solubility but may reduce membrane permeability .
- Amine substituents (e.g., benzylamine) facilitate hydrogen bonding with target enzymes, improving selectivity .
Anticancer Activity
- This compound : Inhibits cyclin-dependent kinases (CDKs) with IC₅₀ values of 0.8–1.2 µM in breast cancer cell lines (MCF-7) .
- 7-[(4-Chlorobenzyl)sulfanyl] analog : Shows 10-fold higher potency (IC₅₀ = 0.1 µM) due to chlorine-induced hydrophobic interactions .
- 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Exhibits superior B-Raf inhibition (IC₅₀ = 5 nM), critical in melanoma therapy .
Anti-inflammatory and Analgesic Activity
- Methyl [(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate : Reduces TNF-α production by 70% at 10 µM in macrophage assays .
- 3-Bromo-2-phenyl-6-(phenylsulfonyl) analog : Demonstrates 90% analgesic efficacy in vivo, surpassing indomethacin .
Antiviral Activity
- Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate: Blocks viral RNA polymerase in influenza A (EC₅₀ = 2.5 µM) .
Physicochemical Properties
| Property | This compound | 7-[(4-Chlorobenzyl)sulfanyl] Analog | Methyl Sulfanyl-acetate Ester |
|---|---|---|---|
| Molecular Weight | 386.5 g/mol | 420.9 g/mol | 358.5 g/mol |
| LogP | 4.2 | 4.8 | 2.1 |
| Solubility (µg/mL) | 12 (PBS) | 8 (PBS) | 450 (PBS) |
| Melting Point | 198–202°C | 210–214°C | 145–148°C |
- Higher LogP in chlorinated analogs correlates with increased membrane permeability but reduced solubility .
- Ester derivatives (e.g., methyl acetate) exhibit lower melting points and enhanced formulation flexibility .
Key Differentiators and Therapeutic Advantages
Versatility : The benzylsulfanyl group balances lipophilicity and target engagement, making it suitable for both oral and topical formulations.
Selectivity : Methyl groups at positions 2 and 5 reduce off-target effects compared to bulkier substituents .
Synergistic Applications : Structural analogs demonstrate overlapping activities (e.g., anticancer and antiviral), enabling multi-target drug development .
Biological Activity
7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrazolo ring fused with a pyrimidine moiety and is substituted at various positions, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4S. The presence of the benzylsulfanyl group enhances both its biological activity and chemical reactivity, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically, this compound has been studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | CDK inhibition |
| A549 | 19.0 | Apoptosis induction |
| HepG2 | 12.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. It interacts with specific molecular targets such as kinases and phosphatases, blocking their activity and disrupting signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Activity
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Studies have indicated that it can reduce the expression of pro-inflammatory cytokines in cellular models.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with an IC50 value of 15.3 µM, indicating potent anticancer activity.
- In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to bind to the active sites of target enzymes and receptors. This binding inhibits critical phosphorylation events necessary for cancer cell proliferation and survival.
Q & A
Q. What are the standard synthetic routes for 7-(Benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclization reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles under controlled conditions. Key steps include:
- Cyclization : Reacting precursors like 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with benzylsulfanyl groups via nucleophilic substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .
- Microwave-assisted synthesis : Enhances yield (up to 85%) and reduces reaction time compared to conventional heating .
Q. How is the compound characterized structurally and chemically?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the benzylsulfanyl group shows distinct aromatic proton signals at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 386.12) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ≈ 1.78 Å) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Optimization strategies include:
- Solvent-free conditions : Reduce byproduct formation and simplify purification .
- Catalysts : Pd-based catalysts improve regioselectivity in cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Computational modeling : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. What structural features influence the compound’s biological activity?
Structure-activity relationship (SAR) studies highlight:
- Substituent effects :
| Substituent | Activity Trend | Reference |
|---|---|---|
| Benzylsulfanyl (C₆H₅CH₂S) | Enhances kinase inhibition | |
| 4-Chlorobenzyl | Increases anti-inflammatory potency | |
| Trifluoromethyl | Improves metabolic stability |
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements via fluorescence polarization).
- Purity differences : Validate compound purity (>95%) via HPLC before testing .
- Cell line specificity : Compare results across multiple models (e.g., HeLa vs. MCF-7 cells) .
Methodological Considerations
Q. What computational tools are recommended for predicting reactivity or bioactivity?
- Reaction path search software (e.g., GRRM) identifies low-energy pathways for synthesis .
- Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or CDK2 .
Q. How to design derivatives for improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while retaining activity .
- Metabolic stability : Replace labile esters with amides or ethers .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
- Experimental design : Differences in incubation time (24 vs. 48 hours) or concentration ranges (1–10 µM vs. 10–100 µM) .
- Redox interference : Thiol-containing compounds (e.g., benzylsulfanyl) may interact with MTT assay reagents, requiring validation via alternative methods (e.g., ATP luminescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
